Quinoline-2-carbonitrile

Descripción

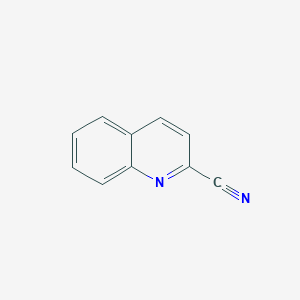

Structure

3D Structure

Propiedades

IUPAC Name |

quinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXARTMCIRVMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162475 | |

| Record name | Quinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436-43-7 | |

| Record name | 2-Quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Quinoline-2-carbonitrile chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological significance of quinoline-2-carbonitrile. It is designed to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development.

Chemical Structure and Properties

This compound, also known as 2-cyanoquinoline or quinaldonitrile, is a heterocyclic aromatic compound. Its structure consists of a quinoline ring system with a nitrile group substituted at the 2-position.

Chemical Structure:

Figure 1. 2D and 3D structures of this compound.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Cyanoquinoline, Quinaldonitrile |

| CAS Number | 1436-43-7[1] |

| Molecular Formula | C₁₀H₆N₂[1] |

| Molecular Weight | 154.17 g/mol [1] |

| Appearance | White to cream or yellow crystals or powder |

| Melting Point | 93-96 °C[2] |

| Boiling Point | 160 °C at 23 mmHg[2] |

| Solubility | Insoluble in water[1] |

| InChI Key | WDXARTMCIRVMAE-UHFFFAOYSA-N[2] |

| SMILES | N#CC1=CC=C2C=CC=CC2=N1[1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data

| Technique | Key Peaks and Observations |

| ¹H NMR | Spectra available, detailed assignments pending further search. |

| ¹³C NMR | Spectra available, detailed assignments pending further search. |

| FT-IR | Spectra of quinoline and its derivatives show characteristic peaks for C-H, C=C, and C=N stretching and bending vibrations.[3][4] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 154. |

Synthesis of this compound

This compound can be synthesized through several methods, with the Reissert and Sandmeyer reactions being the most prominent.

Reissert Reaction

The Reissert reaction provides a versatile method for the synthesis of 2-substituted quinolines.[5] It involves the reaction of quinoline with an acyl chloride and a cyanide source.

Figure 2. Generalized workflow for the Reissert reaction.

Experimental Protocol (Generalized Reissert Reaction):

-

Formation of the Reissert Compound: To a solution of quinoline in a suitable solvent (e.g., dichloromethane), add an acyl chloride (e.g., benzoyl chloride) and a cyanide source (e.g., potassium cyanide in a two-phase system or trimethylsilyl cyanide).[6] The reaction is typically stirred at room temperature.

-

Isolation of the Reissert Compound: After the reaction is complete, the Reissert compound is isolated through extraction and purification.

-

Hydrolysis: The isolated Reissert compound is then hydrolyzed, often using acidic or basic conditions, to yield this compound.

Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl nitrile.[7] In the context of this compound synthesis, this would typically involve the diazotization of 2-aminoquinoline followed by reaction with a cyanide salt, often in the presence of a copper(I) catalyst.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]

- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 5. Reissert reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Characteristics of 2-Cyanoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoquinoline, a heterocyclic aromatic nitrile, is a molecule of significant interest in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, while the cyano group at the 2-position imparts unique reactivity and electronic properties. This technical guide provides a comprehensive overview of the fundamental characteristics of 2-cyanoquinoline, including its physicochemical properties, synthesis, spectroscopic data, reactivity, and known biological implications. The information is presented to support research and development endeavors in drug discovery and related scientific fields.

Physicochemical Properties

| Property | Value | Source/Note |

| Molecular Formula | C₁₀H₆N₂ | PubChem |

| Molecular Weight | 154.17 g/mol | PubChem |

| Appearance | Solid | General chemical knowledge |

| Melting Point | Not widely reported | Data for substituted cyanoquinolines vary. |

| Boiling Point | Not widely reported | - |

| Solubility | Soluble in many organic solvents | General chemical knowledge |

| pKa | Not widely reported | - |

Note: The lack of readily available, specific experimental data for some properties of the unsubstituted 2-cyanoquinoline highlights an area for further experimental characterization.

Synthesis of 2-Cyanoquinoline

The synthesis of 2-cyanoquinoline can be achieved through several methods, with the Reissert-Henze reaction being a classical and effective approach. This reaction involves the treatment of quinoline with a cyanide source and an acylating agent, followed by rearomatization. Another prominent method involves the cyanation of quinoline N-oxides.

Experimental Protocol: Reissert-Henze Reaction for 2-Cyanoquinoline Synthesis

The Reissert reaction provides a pathway to introduce a cyano group at the 2-position of the quinoline ring.[1]

Materials:

-

Quinoline

-

Benzoyl chloride

-

Potassium cyanide (KCN)

-

Dichloromethane (CH₂)

-

Water

Procedure:

-

Formation of the Reissert Compound: In a well-ventilated fume hood, dissolve quinoline in dichloromethane.

-

Add an aqueous solution of potassium cyanide to the quinoline solution.

-

Cool the biphasic mixture in an ice bath and add benzoyl chloride dropwise with vigorous stirring.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude Reissert compound (1-benzoyl-2-cyano-1,2-dihydroquinoline).

-

Rearomatization: The crude Reissert compound can be rearomatized to 2-cyanoquinoline by treatment with a suitable oxidizing agent or by acidic or basic hydrolysis to remove the benzoyl group, followed by oxidation.

Note: This is a generalized protocol. Specific reaction conditions, such as concentrations, reaction times, and purification methods, may require optimization. Extreme caution must be exercised when handling potassium cyanide, as it is highly toxic.

Spectroscopic Data

Detailed experimental spectroscopic data for the parent 2-cyanoquinoline is not consistently reported across major databases. However, characteristic spectral features can be predicted based on the analysis of substituted cyanoquinolines and general principles of spectroscopy.[2][3][4][5]

1H and 13C NMR Spectroscopy

The 1H NMR spectrum of 2-cyanoquinoline is expected to show signals in the aromatic region, with the protons on the quinoline ring exhibiting characteristic chemical shifts and coupling patterns. The proton at the C4 position is expected to be significantly deshielded. In the 13C NMR spectrum, the carbon of the cyano group will appear in the characteristic nitrile region (around 117-120 ppm), and the quaternary carbon at C2 will also have a distinct chemical shift.

Table of Predicted Spectroscopic Data:

| Data Type | Predicted Chemical Shifts (ppm) or m/z |

| 1H NMR | Aromatic protons: ~7.5-8.5 ppm |

| 13C NMR | Aromatic carbons: ~120-150 ppm; Cyano carbon (C≡N): ~117 ppm |

| IR (cm-1) | C≡N stretch: ~2220-2240 cm-1; Aromatic C-H stretch: ~3000-3100 cm-1; Aromatic C=C and C=N stretches: ~1500-1600 cm-1 |

| Mass Spec. (EI) | Molecular Ion (M+): m/z 154; Fragmentation by loss of HCN: m/z 127 |

Note: The values in the table are approximate and based on data from similar structures. Experimental verification is necessary for precise characterization.[2][3][6][7]

Infrared (IR) Spectroscopy

The IR spectrum of 2-cyanoquinoline will be dominated by a sharp, strong absorption band corresponding to the C≡N stretching vibration, typically found in the range of 2220-2240 cm⁻¹. Other characteristic bands will include those for aromatic C-H and C=C/C=N stretching vibrations.[7][8][9]

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), 2-cyanoquinoline is expected to show a prominent molecular ion peak at m/z 154. A common fragmentation pathway for aromatic nitriles is the loss of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 127.[10][11][12]

Reactivity of 2-Cyanoquinoline

The reactivity of the quinoline ring is influenced by the electron-withdrawing nature of the nitrogen atom and the fused benzene ring. The presence of the strongly electron-withdrawing cyano group at the 2-position further modifies this reactivity.

-

Nucleophilic Substitution: The quinoline ring is generally susceptible to nucleophilic attack at the 2- and 4-positions. The cyano group at the 2-position makes this position even more electron-deficient and thus more susceptible to nucleophilic attack, potentially leading to the displacement of the cyano group or addition-elimination reactions.

-

Electrophilic Substitution: Electrophilic substitution on the quinoline ring typically occurs on the benzene ring, at positions 5 and 8. The electron-withdrawing cyano group on the pyridine ring is expected to have a deactivating effect on electrophilic aromatic substitution.

-

Reactions of the Cyano Group: The cyano group can undergo various transformations, such as hydrolysis to a carboxylic acid or amide, reduction to an amine, or reaction with organometallic reagents.

Biological Activity and Signaling Pathway Modulation

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[5][13][14][15] While the specific biological profile of the parent 2-cyanoquinoline is not extensively documented, many of its derivatives have been investigated as potential therapeutic agents.

Several studies have indicated that quinoline-based compounds can modulate key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[11][16][17][18][19][20][21][22][23][24] These pathways are crucial for regulating cell proliferation, survival, and inflammation. For instance, some quinoline derivatives have been shown to inhibit tyrosine kinases, which are key components of these signaling cascades.[25][26][27]

While direct evidence for 2-cyanoquinoline's interaction with a specific pathway is limited, its structural similarity to known inhibitors suggests it could potentially act as an inhibitor of protein kinases within these pathways.

Conclusion

2-Cyanoquinoline is a versatile heterocyclic compound with significant potential for applications in drug discovery and materials science. While there are established methods for its synthesis, a comprehensive experimental characterization of its physicochemical and spectroscopic properties is an area ripe for further investigation. The known biological activities of its derivatives, particularly as potential anticancer agents, underscore the importance of further exploring the mechanism of action of the parent compound and its analogues. This technical guide serves as a foundational resource for researchers and scientists, providing a summary of the current knowledge and highlighting areas for future research and development.

References

- 1. Reissert reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2(1H)-Quinolinone [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PI3K target based novel cyano derivative of betulinic acid induces its signalling inhibition by down-regulation of pGSK3β and cyclin D1 and potentially checks cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijmphs.com [ijmphs.com]

- 23. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation [mdpi.com]

- 24. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. EP1409481B1 - Quinoline derivatives and their use as tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 26. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 27. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, holds a position of exceptional significance in the landscape of medicinal chemistry. Its versatile structure has served as a foundational template for the design and development of a multitude of therapeutic agents, earning it the designation of a "privileged scaffold." This technical guide provides an in-depth exploration of the biological importance of the quinoline core, detailing its role in the treatment of a wide array of diseases, with a particular focus on cancer and malaria. We will delve into the quantitative analysis of its biological activities, provide detailed experimental protocols for the evaluation of quinoline-based compounds, and visualize the intricate signaling pathways through which these molecules exert their effects.

Quantitative Analysis of Biological Activity

The potency of quinoline derivatives is quantified through various in vitro and in vivo assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the biological activities of a selection of quinoline-based compounds against various cancer cell lines and malarial parasites, highlighting the structure-activity relationships (SAR) that govern their efficacy.

Anticancer Activity of Quinoline Derivatives

The anticancer effects of quinoline derivatives are diverse, targeting multiple hallmarks of cancer, including cell proliferation, angiogenesis, and cell survival.[1][2] Many of these compounds function as inhibitors of key enzymes in signaling pathways critical for tumor growth and progression.[3]

| Compound Class | Derivative | Target/Cell Line | IC50 (µM) | Reference(s) |

| Quinoline-Chalcone Hybrids | Compound 12e | MGC-803 (Gastric Cancer) | 1.38 | [4] |

| HCT-116 (Colon Cancer) | 5.34 | [4] | ||

| MCF-7 (Breast Cancer) | 5.21 | [4] | ||

| Quinoline chalcone 6 | HL60 (Leukemia) | 0.59 | [4] | |

| 2,4-Disubstituted Quinolines | Compound 55 | HL-60 (Leukemia) | 19.88 ± 3.35 | [2] |

| U937 (Lymphoma) | 43.95 ± 3.53 | [2] | ||

| Tubulin Polymerization Inhibitors | Compound 4c | MDA-MB-231 (Breast Cancer) | GI50: 14.50 | [5] |

| Tubulin Polymerization | IC50: 17 ± 0.3 | [5] | ||

| Kinase Inhibitors | Bosutinib | Src Kinase | - | [6] |

| Abl Kinase | - | [6] | ||

| Anlotinib | VEGFR, PDGFR, FGFR, c-Kit | - | [7] |

Antimalarial Activity of Quinoline Derivatives

The quinoline scaffold is the backbone of some of the most historically significant antimalarial drugs, including quinine and chloroquine.[8] These agents primarily target the detoxification of heme, a byproduct of hemoglobin digestion by the malaria parasite, Plasmodium falciparum.[3][8]

| Compound Class | Derivative | P. falciparum Strain | IC50 (µM) | Reference(s) |

| 4-Aminoquinolines | Chloroquine | W2 (Chloroquine-Resistant) | 0.370 | |

| 4-aminoquinoline-pyrimidine hybrid | W2 (Chloroquine-Resistant) | 0.033 | ||

| Ferroquine | Multi-drug resistant isolates | - | ||

| Quinoline-Sulfonamide Hybrids | Compound 41 | 3D7 (Chloroquine-Sensitive) | 0.05 | |

| K1 (Chloroquine-Resistant) | 0.41 | |||

| Reversed Chloroquine Compounds | Compound 1 | D6 (Chloroquine-Sensitive) | - | [9] |

| Dd2 (Chloroquine-Resistant) | - | [9] |

Key Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their therapeutic effects by modulating a variety of cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drugs.

Anticancer Mechanisms

In cancer, quinoline-based drugs have been shown to interfere with several critical pathways:

-

Tyrosine Kinase Inhibition: Many quinoline derivatives are potent inhibitors of tyrosine kinases, such as VEGFR, EGFR, and Src/Abl, which are often dysregulated in cancer.[3][6] Inhibition of these kinases blocks downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

-

Tubulin Polymerization Inhibition: Some quinoline compounds bind to tubulin, preventing its polymerization into microtubules.[5] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Topoisomerase Inhibition: Certain quinoline derivatives can inhibit topoisomerase II, an enzyme essential for DNA replication and repair.[10] By stabilizing the topoisomerase II-DNA cleavable complex, these compounds induce DNA double-strand breaks, leading to cell death.

-

PIM Kinase Inhibition: PIM kinases are serine/threonine kinases that are overexpressed in many cancers and play a role in cell survival and proliferation. Quinoline-based inhibitors of PIM kinases are being actively investigated as potential anticancer agents.

References

- 1. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. pnas.org [pnas.org]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bosutinib synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Pharmacological Applications of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic organic compound, represents a cornerstone in the field of medicinal chemistry.[1][2] Its bicyclic structure, composed of a benzene ring fused to a pyridine ring, serves as a "privileged scaffold." This framework is readily amenable to chemical modification, allowing for the synthesis of a vast library of derivatives with a wide spectrum of biological activities.[2][3] Consequently, quinoline-based compounds have been successfully developed into drugs for a multitude of therapeutic areas, including the treatment of malaria, cancer, and various infections.[2][4] This technical guide provides an in-depth overview of the significant pharmacological applications of quinoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral properties. The content herein is intended to serve as a comprehensive resource, detailing mechanisms of action, quantitative biological data, experimental protocols, and relevant cellular pathways to aid in ongoing research and drug development efforts.

Anticancer Applications

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against a wide range of human tumor cell lines.[5][6] Their mechanisms of action are diverse and often multi-targeted, contributing to their potency and ability to overcome drug resistance.

1.1. Mechanisms of Action

The anticancer effects of quinoline derivatives are attributed to several key mechanisms:

-

Inhibition of Tyrosine Kinases: Many quinoline-based compounds are designed to target the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells. By inhibiting these kinases, they block downstream signaling pathways responsible for cell proliferation and survival.[7]

-

PI3K/Akt/mTOR Pathway Inhibition: This signaling pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[8] Certain quinoline-chalcone hybrids have been shown to inhibit this pathway, leading to a halt in cancer progression.[7][9]

-

Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through various means, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of pro- and anti-apoptotic proteins.[1][5]

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an arrest at the G2/M or G1 phase, which prevents cancer cells from dividing.[1][5]

-

Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Some quinoline derivatives have demonstrated the ability to inhibit this process, thereby starving the tumor of necessary nutrients.[1][7]

1.2. Quantitative Data: In Vitro Cytotoxic Activity

The following table summarizes the cytotoxic activity of selected quinoline derivatives against various cancer cell lines, expressed as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

| Compound Class/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [1] |

| Quinoline-chalcone hybrid (Compound 65) | RAW (Macrophage) | >100% inhibition | [7] |

| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 | [7] |

| 6-Bromo-5-nitroquinoline | HT29 (Colon Adenocarcinoma) | Lower than 5-FU | [10] |

| 6,8-diphenylquinoline | C6 (Glioblastoma), HeLa (Cervical), HT29 (Colon) | High antiproliferative activity | [10] |

| Pyridine-substituted quinoline (Compound 13e) | PC-3 (Prostate), KG-1 (Leukemia) | 2.61 / 3.56 | [11] |

| Pyridine-substituted quinoline (Compound 13h) | PC-3 (Prostate), KG-1 (Leukemia) | 4.68 / 2.98 | [11] |

| Chalcone derivative 3a | NCI-H226 (Non-small cell lung) | 79.88% GI | [12] |

1.3. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Procedure for Adherent Cells:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours, or until purple formazan crystals are visible.[7]

-

Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[14]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[13][14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

1.4. Signaling Pathway Diagram: PI3K/Akt/mTOR Pathway

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Antimicrobial Applications

Quinoline derivatives, particularly the fluoroquinolones, are a critically important class of synthetic antibacterial agents.[15] Their broad spectrum of activity and favorable pharmacokinetic properties have made them mainstays in the treatment of various bacterial infections. Research is ongoing to develop new quinoline-based compounds to combat growing antimicrobial resistance.

2.1. Mechanisms of Action

The primary mechanism of antibacterial action for quinolones is the inhibition of two essential bacterial enzymes:

-

DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Quinolones bind to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-stranded DNA breaks, which is lethal to the bacterium.[16][17]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by quinolones prevents bacterial cell division.[17][18]

In Gram-negative bacteria, DNA gyrase is often the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[4][17]

2.2. Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a range of bacterial and fungal pathogens.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 6 | Bacillus cereus | 3.12 | Aspergillus flavus | - | [16] |

| Compound 6 | Staphylococcus aureus | 3.12 | Aspergillus niger | - | [16] |

| Compound 6 | Pseudomonas aeruginosa | 3.12 | Fusarium oxysporum | - | [19] |

| Compound 6 | Escherichia coli | 3.12 | Candida albicans | Potentially active | [19] |

| Unspecified quinoline | Clostridium difficile | 1.0 | - | - | [20] |

| Quinolone-8-ol | Streptococcus sp. | - | Trichophyton sp. | Lethal zone (42 mm/ml) | [21] |

| Quinol | Bacillus subtilis | Resistant (38 mm/ml) | Mucor sp. | Resistant (42 mm/ml) | [21] |

2.3. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.[22][23]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[12][22]

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium. From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]

-

Serial Dilution in Microplate: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution with cation-adjusted Mueller-Hinton Broth (CAMHB). This will create a range of decreasing concentrations of the compound across the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions.[12] Also, include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[12]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

2.4. Mechanism Diagram: Inhibition of Bacterial DNA Gyrase

References

- 1. benchchem.com [benchchem.com]

- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Evaluation of new antiviral agents: I. In vitro perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. MTT assay overview | Abcam [abcam.com]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. protocols.io [protocols.io]

- 22. benchchem.com [benchchem.com]

- 23. microbe-investigations.com [microbe-investigations.com]

Quinoline-2-carbonitrile: A Core Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CAS Number: 1436-43-7 Molecular Formula: C₁₀H₆N₂

This technical guide provides a comprehensive overview of Quinoline-2-carbonitrile, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the backbone of numerous FDA-approved drugs, particularly in the oncology space. This document details the physicochemical properties of this compound, a step-by-step synthetic protocol, its role as a pharmacophore in targeting critical signaling pathways, and quantitative data on the biological activity of its derivatives.

Physicochemical and Identification Data

| Property | Value | Reference |

| CAS Number | 1436-43-7 | |

| Molecular Formula | C₁₀H₆N₂ | |

| Molecular Weight | 154.17 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Cyanoquinoline, Quinaldonitrile | |

| Appearance | White to yellow or beige crystalline powder | N/A |

| Melting Point | 93-95 °C | N/A |

| Boiling Point | 313.7±15.0 °C at 760 mmHg | N/A |

| SMILES | N#Cc1ccc2ccccc2n1 |

Experimental Protocols

Synthesis of this compound via Cyanation of Quinoline N-oxide

A modern and efficient method for the synthesis of this compound involves the regioselective cyanation of quinoline N-oxides. This approach, which utilizes trimethylsilyl cyanide (TMSCN) as the cyanide source and a hypervalent iodine(III) reagent such as (diacetoxyiodo)benzene (PIDA) as an activator, offers high yields under metal-free conditions.[2][3]

Reaction Scheme:

Materials:

-

Quinoline N-oxide

-

Trimethylsilyl cyanide (TMSCN)

-

(Diacetoxyiodo)benzene (PIDA)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column and accessories

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add quinoline N-oxide (1.0 mmol, 1.0 equiv).

-

Addition of Reagents: Dissolve the quinoline N-oxide in anhydrous dichloromethane (5 mL). To this solution, add (diacetoxyiodo)benzene (PIDA) (1.2 mmol, 1.2 equiv) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN) (1.5 mmol, 1.5 equiv) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Isolation and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Biological Activity and Applications in Drug Discovery

The quinoline ring system is a cornerstone in the design of biologically active compounds, with a significant number of derivatives approved for therapeutic use.[4][5] In the realm of oncology, quinoline-based molecules have been extensively explored as inhibitors of key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[6][7]

Inhibition of Receptor Tyrosine Kinases

Many quinoline derivatives, particularly those with a carbonitrile group, have been designed as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.

Modulation of Intracellular Signaling Cascades

Quinoline-based compounds have also been identified as inhibitors of crucial downstream signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[6][8] By targeting these central nodes in cellular signaling, these compounds can induce apoptosis and inhibit tumor progression.

Quantitative Data on Quinoline Derivatives

The following tables summarize the inhibitory activities of various quinoline derivatives against key biological targets.

Table 1: Inhibitory Activity of Quinoline Derivatives against Protein Kinases

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 4-Anilinoquinoline-3-carbonitriles | EGFR | 7.5 | [6] |

| 4-(2-Aryl-cyclopropylamino)-quinoline-3-carbonitriles | EGFR | 5 | [6] |

| Quinoline-based hydroxamic acids | HDAC6 | 12 | N/A |

| Quinoline-based hydroxamic acids | HDAC8 | 85 | N/A |

Table 2: Antiproliferative Activity of Quinoline Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

| Pyrano[3,2-c]quinoline-3-carbonitriles | MCF-7 | Breast | 0.08 - 2.5 | N/A |

| Pyrano[3,2-c]quinoline-3-carbonitriles | A549 | Lung | 0.12 - 3.1 | N/A |

| Quinoline-based hydroxamic acids | HT-29 | Colon | 0.0006 | N/A |

| Quinoline-based hydroxamic acids | HCT116 | Colon | 0.0007 | N/A |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the points of intervention by quinoline-based inhibitors in key cancer-related signaling pathways.

References

- 1. Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reissert reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of Quinoline-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for quinoline-2-carbonitrile (CAS No: 1436-43-7), a significant heterocyclic compound utilized as a raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₆N₂ with a molecular weight of 154.17 g/mol .[1] The spectroscopic data presented below provides key insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

No specific chemical shift values for the individual protons of this compound were found in the search results. The data is typically presented as a spectrum which can be found on platforms like ChemicalBook.[2]

¹³C NMR Data

Specific chemical shift values for the individual carbons of this compound were not explicitly detailed in the search results. A spectrum is available on platforms like SpectraBase and ChemicalBook for analysis.[3][4] For quinoline derivatives, the carbon chemical shifts, particularly in the aromatic region, typically resonate between 100-150 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2230 | Strong | C≡N stretch (nitrile) |

| ~1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |

| Below 900 | Strong | C-H out-of-plane bending |

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used. A key characteristic absorption for this compound is the strong nitrile (C≡N) stretch.[7] The aromatic C-H stretching and ring vibrations are also prominent features.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[10] This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.[11][12]

| m/z | Relative Abundance | Assignment |

| 154 | High | [M]⁺ (Molecular Ion) |

| 127 | Moderate | [M - HCN]⁺ |

| 102 | Low | [C₈H₆]⁺ |

| 76 | Low | [C₆H₄]⁺ |

Note: The relative abundances are approximate and can vary based on the ionization method and instrument conditions. The molecular ion peak at m/z 154 corresponds to the molecular weight of this compound.[3] Common fragmentation pathways for quinoline derivatives involve the loss of hydrogen cyanide (HCN).[13]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Sample Preparation and Acquisition

-

Sample Preparation : For ¹H NMR, accurately weigh between 5 to 25 mg of this compound.[14][15] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[14]

-

Dissolution : Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[14][16] Gentle vortexing or sonication can aid in complete dissolution.[14]

-

Filtration : To remove any solid particles that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

-

Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[15][16]

-

Acquisition :

-

Locking and Shimming : The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to maximize resolution.[14]

-

¹H NMR : A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.[17]

-

¹³C NMR : A proton-decoupled pulse sequence is typically used, and a larger number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[17]

-

-

Data Processing : The raw data is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard or the residual solvent peak.[17]

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation : Dissolve a small amount (around 50 mg) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[18]

-

Film Deposition : Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[18]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[18]

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[18] A background spectrum of the clean, empty sample compartment should be recorded first.[17]

-

Data Analysis : Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction : A small amount of the this compound sample is introduced into the mass spectrometer. For a solid sample, a direct insertion probe can be used.[17]

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation (molecular ion).[19][20]

-

Fragmentation : The high energy of the electron beam often causes the molecular ion to fragment into smaller, charged species.[11][20]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer where they are separated based on their mass-to-charge (m/z) ratio.[20]

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[20]

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Logical Relationships in Spectroscopic Data for this compound

Caption: Relationship between spectroscopic techniques and structural elucidation.

References

- 1. This compound, 97% | CymitQuimica [cymitquimica.com]

- 2. This compound(1436-43-7) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C10H6N2 | CID 74031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. amherst.edu [amherst.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 9. researchgate.net [researchgate.net]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. chempap.org [chempap.org]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. NMR Spectroscopy [www2.chemistry.msu.edu]

- 17. benchchem.com [benchchem.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

The Chemical Versatility of 2-Cyanoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a cyano group at the 2-position imparts unique reactivity to the quinoline ring system, making 2-cyanoquinoline a valuable and versatile building block for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the reactivity of 2-cyanoquinoline, detailing its synthesis, key reactions, and applications, with a focus on providing actionable experimental protocols and quantitative data.

Spectroscopic and Structural Data of 2-Cyanoquinoline

A thorough understanding of the spectroscopic signature of 2-cyanoquinoline is essential for reaction monitoring and product characterization. The following data represents typical spectroscopic values for the parent compound.

| Spectroscopic Data | Description |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.32 (d, J=8.4 Hz, 1H), 8.19 (d, J=8.4 Hz, 1H), 7.90 (d, J=8.2 Hz, 1H), 7.82 (ddd, J=8.4, 6.9, 1.5 Hz, 1H), 7.65 (ddd, J=8.2, 6.9, 1.2 Hz, 1H), 7.58 (d, J=8.4 Hz, 1H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 147.8, 146.2, 137.2, 132.9, 130.4, 129.8, 128.0, 127.9, 127.6, 117.8, 114.9. |

| IR (KBr) | ν (cm⁻¹): 2235 (C≡N stretch), 1615, 1590, 1500 (aromatic C=C stretch). |

| Mass Spectrum (EI) | m/z (%): 154 (M⁺, 100), 127 (M⁺ - HCN, 45). |

Synthesis of 2-Cyanoquinoline

The primary route for the synthesis of 2-cyanoquinoline often involves the cyanation of a pre-formed quinoline ring, typically via an N-oxide intermediate.

Synthesis from Quinoline N-oxide

A regioselective cyanation of quinoline N-oxides can be achieved using trimethylsilyl cyanide (TMSCN) as the cyanating agent.[1]

Experimental Protocol:

-

Reactants: Quinoline N-oxide (1 mmol), Trimethylsilyl cyanide (TMSCN, 1.5 mmol), and (Diacetoxyiodo)benzene (PIDA, 1.2 mmol).

-

Solvent: Dichloromethane (DCM, 10 mL).

-

Procedure:

-

To a solution of quinoline N-oxide in DCM, add TMSCN and PIDA.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

-

| Substrate | Product | Yield (%) |

| Quinoline N-oxide | 2-Cyanoquinoline | 85 |

| 4-Methylquinoline N-oxide | 4-Methyl-2-cyanoquinoline | 82 |

| 6-Methoxyquinoline N-oxide | 6-Methoxy-2-cyanoquinoline | 88 |

Key Reactions of 2-Cyanoquinoline

The electron-withdrawing nature of the cyano group at the 2-position significantly influences the reactivity of the quinoline ring, making it susceptible to a variety of transformations.

Nucleophilic Aromatic Substitution

The cyano group at the C2 position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although it is less facile than with a halogen substituent. More commonly, the cyano group is introduced via nucleophilic substitution on a 2-haloquinoline. The following protocol for the synthesis of 2-aminoquinoline from 2-chloroquinoline is illustrative of the SNAr reactivity at the 2-position.[2]

Experimental Protocol: Synthesis of 2-Morpholinoquinoline from 2-Chloroquinoline [2]

-

Reactants: 2-Chloroquinoline (10 mmol), Morpholine (12 mmol).

-

Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 mmol), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.2 mmol).

-

Base: Sodium tert-butoxide (12 mmol).

-

Solvent: Toluene (20 mL).

-

Procedure:

-

In an oven-dried Schlenk tube, combine 2-chloroquinoline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

-

Evacuate and backfill the tube with argon three times.

-

Add toluene and morpholine via syringe.

-

Heat the reaction mixture at 100 °C for 12 hours.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

-

| Amine | Yield (%) |

| Morpholine | 95 |

| Aniline | 88 |

| n-Butylamine | 91 |

Reduction of the Cyano Group

The cyano group of 2-cyanoquinoline can be reduced to an aminomethyl group, providing access to 2-(aminomethyl)quinoline derivatives. A common method for the reduction of nitriles is using zinc dust in the presence of acetic acid.[3]

Experimental Protocol: Reductive Cyclization to form 2-Amino-3-substituted Quinolines [3]

This protocol describes the reduction of a nitrile in a precursor to form a 2-aminoquinoline derivative, demonstrating the principle of nitrile reduction in this context.

-

Reactants: 3-(2-nitrophenyl)acrylonitrile derivative (1 mmol), Zinc dust (4 mmol).

-

Solvent: Ethanol (5 mL).

-

Reagent: Acetic acid (0.2 mL).

-

Procedure:

-

To a solution of the 3-(2-nitrophenyl)acrylonitrile derivative in ethanol, add zinc dust and acetic acid.

-

Stir the mixture at reflux for 1-2 hours.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with water (30 mL) and extract with chloroform.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by recrystallization.

-

| Substituent on Acrylonitrile | Product | Yield (%) |

| -CO₂Et | Ethyl 2-aminoquinoline-3-carboxylate | 92 |

| -Ph | 2-Amino-3-phenylquinoline | 85 |

| -p-Cl-Ph | 2-Amino-3-(4-chlorophenyl)quinoline | 88 |

Hydrolysis of the Cyano Group

The cyano group can be hydrolyzed under acidic or basic conditions to yield quinoline-2-carboxylic acid, a valuable intermediate for the synthesis of various derivatives, including amides and esters.[4][5]

Experimental Protocol: Hydrolysis of 2-Cyanoquinoline

-

Reactants: 2-Cyanoquinoline (10 mmol).

-

Reagent: Concentrated Hydrochloric Acid (20 mL).

-

Procedure:

-

Add 2-cyanoquinoline to concentrated hydrochloric acid.

-

Heat the mixture at reflux for 4-6 hours.

-

Cool the reaction mixture in an ice bath.

-

Adjust the pH to ~4 with a concentrated sodium hydroxide solution, causing the product to precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize from ethanol to obtain pure quinoline-2-carboxylic acid.

-

| Product | Yield (%) |

| Quinoline-2-carboxylic acid | ~90 |

Reaction with Grignard Reagents

Grignard reagents add to the electrophilic carbon of the nitrile group to form an intermediate imine, which upon acidic workup, yields a ketone.[6][7] This reaction provides a route to 2-acylquinoline derivatives.

Experimental Protocol: General Procedure for Grignard Addition to 2-Cyanoquinoline

-

Reactants: 2-Cyanoquinoline (10 mmol), Grignard reagent (e.g., Phenylmagnesium bromide, 12 mmol).

-

Solvent: Anhydrous diethyl ether or THF (30 mL).

-

Procedure:

-

Dissolve 2-cyanoquinoline in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Grignard reagent dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the resulting ketone by column chromatography or recrystallization.

-

| Grignard Reagent | Product | Expected Yield (%) |

| Phenylmagnesium bromide | 2-Benzoylquinoline | 70-80 |

| Ethylmagnesium bromide | 2-Propanoylquinoline | 65-75 |

Applications in Medicinal Chemistry: Targeting the PI3K/Akt/mTOR Signaling Pathway

Quinoline derivatives are of significant interest in drug discovery due to their diverse biological activities.[8] Notably, several quinoline-based compounds have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9][10][11] Inhibition of this pathway can lead to decreased cell proliferation and survival, and induction of apoptosis.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][3][12] The binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, which ultimately leads to the regulation of protein synthesis and cell cycle progression.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-cyanoquinoline derivatives.

Experimental Workflow for Assessing PI3K Inhibition

The following workflow outlines a general procedure for evaluating the inhibitory activity of synthesized 2-cyanoquinoline derivatives against the PI3K enzyme.

Caption: Experimental workflow for the evaluation of 2-cyanoquinoline derivatives as PI3K inhibitors.

Conclusion

2-Cyanoquinoline is a highly reactive and versatile scaffold that provides access to a wide range of functionalized quinoline derivatives. Its utility is particularly evident in the field of medicinal chemistry, where its derivatives have shown promise as inhibitors of critical signaling pathways, such as the PI3K/Akt/mTOR pathway. The synthetic and reaction protocols provided in this guide offer a foundation for researchers to explore the rich chemistry of 2-cyanoquinoline and to develop novel molecules with potential therapeutic applications. The continued investigation into the reactivity and biological activity of this important heterocyclic core will undoubtedly lead to further advancements in drug discovery and materials science.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K target based novel cyano derivative of betulinic acid induces its signalling inhibition by down-regulation of pGSK3β and cyclin D1 and potentially checks cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Natural and Synthetic Sources of Quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a foundational scaffold in medicinal chemistry and materials science.[1][2] First isolated from coal tar in 1834, its derivatives are now recognized for their vast therapeutic potential, exhibiting antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties, among others.[1][3][4][5] The quinoline nucleus is a key component in numerous natural alkaloids and a primary target for synthetic chemists aiming to develop novel therapeutic agents.[1][6] This guide provides a comprehensive overview of both the natural and synthetic origins of quinoline compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways to aid in research and development.

Natural Sources of Quinoline Compounds

Quinoline alkaloids are secondary metabolites found across various kingdoms, including plants, animals, and microorganisms.[7][8] They are particularly abundant in certain plant families and play a significant role in traditional and modern medicine.

Major Biological Sources

The primary natural sources of quinoline alkaloids are plants, particularly from the Rutaceae (e.g., Galipea longiflora) and Rubiaceae (e.g., Cinchona species) families.[7][9]

-

Cinchona Bark: The bark of the Cinchona tree is the most famous source, yielding critical antimalarial alkaloids like quinine, quinidine, cinchonine, and cinchonidine.[5][7][9] Quinine was the first effective treatment for malaria and remains a vital drug.[5][7]

-

Camptotheca acuminata : This Chinese tree is the source of camptothecin, a potent pentacyclic quinoline alkaloid with significant anticancer activity.[8]

-

Microorganisms: Fungi (e.g., Penicillium species) and bacteria (e.g., Pseudomonas species) also produce quinoline derivatives, often as a competitive mechanism.[7][8]

-

Animals: Some insects, like the Peruvian fire stick (Oreophoetes peruana), secrete quinoline alkaloids as a defense mechanism.[7]

Table of Representative Natural Quinoline Alkaloids

| Alkaloid | Natural Source | Key Biological Activity |

| Quinine | Cinchona officinalis (Rubiaceae) | Antimalarial[7] |

| Quinidine | Cinchona ledgeriana (Rubiaceae) | Antimalarial, Antiarrhythmic[7] |

| Camptothecin | Camptotheca acuminata | Anticancer[8] |

| Skimmianine | Choisya ternata (Rutaceae) | Used in traditional medicine for fever[5] |

| Chimanine-B/D | Galipea longiflora (Rutaceae) | Antileishmanial[7] |

Experimental Protocol: General Extraction of Quinoline Alkaloids from Plant Material

This protocol outlines a standard acid-base extraction method for isolating alkaloids from dried plant matter.[10]

1. Preparation and Defatting:

- Dry the plant material (e.g., Cinchona bark) at 40-50°C to a constant weight.

- Grind the dried material into a fine powder.

- Extract the powder with a non-polar solvent (e.g., petroleum ether or hexane) using a Soxhlet apparatus to remove lipids and waxes. Discard the solvent.[10]

2. Alkaloid Extraction:

- Moisten the defatted powder with a 10% ammonium hydroxide solution. This converts alkaloid salts into their free base form.[10]

- Extract the alkaline material repeatedly with an organic solvent like chloroform or dichloromethane.[10][11]

- Combine the organic extracts and concentrate them using a rotary evaporator to yield a crude alkaloid extract.[10]

3. Purification:

- Dissolve the crude extract in the organic solvent and wash it with a 5% sulfuric acid solution. The alkaloids will form water-soluble salts and move to the aqueous phase.[10]

- Separate the aqueous layer and make it alkaline (pH 9-10) with a concentrated ammonia solution to precipitate the free alkaloid bases.[11]

- Extract the liberated alkaloids back into an organic solvent (e.g., chloroform).

- Wash the organic extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified crude alkaloid mixture.[10] Further purification can be achieved using column chromatography.

Visualization: General Alkaloid Extraction Workflow

Caption: A generalized workflow for the acid-base extraction of alkaloids from plant sources.

Synthetic Sources of Quinoline Compounds

The synthesis of the quinoline ring is a fundamental objective in organic chemistry, with numerous named reactions developed since the late 19th century.[1] These methods allow for the creation of diverse derivatives with tailored properties.

Classic Named Reactions for Quinoline Synthesis

Several classical methods remain workhorses in both academic and industrial settings for their reliability and access to specific substitution patterns.

-

Skraup Synthesis (1880): This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[1][12] It's a powerful method for producing unsubstituted quinoline but is notoriously exothermic and can be violent.[13] The reaction proceeds via the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, and oxidation.[12][14]

-

Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones reacting with an aniline in the presence of an acid catalyst.[1][15][16] It is more versatile than the Skraup method for producing substituted quinolines.[16]

-

Friedländer Synthesis (1882): This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone or aldehyde).[12][17][18][19] The reaction is typically catalyzed by an acid or base and is one of the most direct routes to polysubstituted quinolines.[17][20][21]

-

Combes Synthesis (1888): This method synthesizes 2,4-disubstituted quinolines by condensing an aniline with a β-diketone, followed by an acid-catalyzed ring closure of the Schiff base intermediate.[1][6][22]

-

Gould-Jacobs Reaction (1939): Particularly important for producing 4-hydroxyquinolines (quinolones), this reaction starts with the condensation of an aniline with an alkoxymethylenemalonic ester.[23][24][25] The resulting intermediate undergoes high-temperature thermal cyclization, followed by hydrolysis and decarboxylation.[23][24][26]

Comparison of Classic Quinoline Synthesis Methods

| Synthesis Method | Starting Materials | Typical Products | Yields | Advantages | Disadvantages |

| Skraup | Aniline, glycerol, H₂SO₄, oxidizing agent | Unsubstituted or simple quinolines | 84-91% (for quinoline)[27] | Uses readily available materials | Harsh, exothermic conditions; tar formation[28] |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | Substituted quinolines | Moderate to Good | More versatile than Skraup | Polymerization of carbonyl compound is a common side reaction[29] |

| Friedländer | 2-aminoaryl aldehyde/ketone, α-methylene carbonyl | Polysubstituted quinolines | Good to Excellent | High atom economy, direct route[17] | Requires specific 2-aminoaryl carbonyl precursors[27] |

| Combes | Aniline, β-diketone | 2,4-disubstituted quinolines | Good | Good for specific substitution patterns[28] | Limited to 2,4-disubstitution |

| Gould-Jacobs | Aniline, alkoxymethylenemalonate ester | 4-hydroxyquinolines (quinolones) | High | Excellent route to quinolones[28] | Requires very high temperatures for cyclization[24][26] |

Experimental Protocol: Skraup Synthesis of Quinoline

This protocol is adapted from established procedures and should be performed with extreme caution in a well-ventilated fume hood due to the reaction's exothermic nature.

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or Arsenic Pentoxide)

-

Ferrous Sulfate (optional, as a moderator)

Procedure: [13]

-

In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a mixture of aniline, glycerol, and nitrobenzene.

-

Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is highly exothermic.

-

Add ferrous sulfate to moderate the reaction.

-

Gently heat the mixture in an oil bath. Once the reaction begins, it will proceed exothermically. Maintain the temperature at approximately 140-150°C for 3-4 hours.

-

After the reaction is complete, cool the mixture and dilute it carefully with water.

-

Neutralize the mixture with a concentrated sodium hydroxide solution until it is strongly alkaline to liberate the quinoline base.

-

Isolate the crude quinoline via steam distillation.

-

Separate the quinoline layer from the distillate, dry it over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237°C. A typical yield is between 84-91%.[13]

Visualization: Skraup Synthesis Mechanism

Caption: Reaction mechanism of the Skraup synthesis, from glycerol dehydration to final oxidation.

Visualization: Antimalarial Mechanism of Action of Quinolines

Many quinoline-based antimalarials, such as chloroquine, function by disrupting the detoxification of heme within the malaria parasite, Plasmodium falciparum.[4][30]

Caption: Signaling pathway for the antimalarial action of quinoline drugs like chloroquine.

Conclusion

The quinoline scaffold is a privileged structure in chemistry and pharmacology, accessible from both abundant natural sources and a variety of robust synthetic routes. Natural alkaloids from sources like the Cinchona tree have provided lifesaving medicines, while the classical synthetic reactions developed over the last century have enabled the creation of countless derivatives for drug discovery. For researchers, a thorough understanding of these natural and synthetic pathways, including their respective yields, required conditions, and mechanistic intricacies, is essential for the continued development of novel quinoline-based compounds to address ongoing challenges in medicine and materials science.

References

- 1. iipseries.org [iipseries.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 5. longdom.org [longdom.org]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 13. benchchem.com [benchchem.com]

- 14. uop.edu.pk [uop.edu.pk]

- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 16. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 17. benchchem.com [benchchem.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. organicreactions.org [organicreactions.org]

- 20. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. du.edu.eg [du.edu.eg]

- 22. Combes Quinoline Synthesis [drugfuture.com]

- 23. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 24. benchchem.com [benchchem.com]

- 25. Gould-Jacobs Reaction [drugfuture.com]

- 26. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of Quinoline-2-Carbonitrile Analogs in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and selective anticancer agents is a perpetual endeavor in medicinal chemistry. Within this landscape, the quinoline scaffold has consistently emerged as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2][3][4] This technical guide delves into the burgeoning field of quinoline-2-carbonitrile analogs, a promising class of compounds exhibiting significant anticancer potential through diverse mechanisms of action. This document aims to provide a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways and experimental workflows associated with these novel compounds.

Quantitative Efficacy of Novel this compound Analogs

The anticancer activity of newly synthesized compounds is primarily quantified by their ability to inhibit cancer cell growth and proliferation. The half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50) are key metrics used to evaluate the potency of these analogs. The following tables summarize the in vitro efficacy of various this compound derivatives against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity of Pyrano[3,2-c]quinoline-3-carbonitrile Derivatives